molecular formula C13H15N5O4 B12404948 6-O-Propynyl-2'-deoxyguanosine

6-O-Propynyl-2'-deoxyguanosine

Cat. No.: B12404948
M. Wt: 305.29 g/mol
InChI Key: XUNGDRIVNXQGHG-CFCGPWAMSA-N
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Description

6-O-Propynyl-2’-deoxyguanosine: is a modified nucleoside analog that contains an alkyne group. It is primarily used in click chemistry and biochemical research. The compound has a molecular formula of C₁₃H₁₅N₅O₄ and a molecular weight of 305.29 g/mol . It is known for its applications in labeling and visualizing nucleic acids, particularly in the context of mitochondrial DNA studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Propynyl-2’-deoxyguanosine typically involves the modification of 2’-deoxyguanosine. The alkyne group is introduced at the 6-O position through a series of chemical reactions. The exact synthetic route and reaction conditions can vary, but common steps include protection of the hydroxyl groups, introduction of the alkyne group, and subsequent deprotection .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure high purity and consistency, typically achieving a purity of ≥ 98% as determined by high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Mechanism of Action

6-O-Propynyl-2’-deoxyguanosine exerts its effects through the alkyne group, which allows it to participate in click chemistry reactions. The molecular targets include nucleic acids, where it integrates into DNA strands and facilitates the labeling and visualization of specific sequences. The pathways involved include the incorporation of the modified nucleoside into DNA and subsequent click reactions with azide-containing probes .

Comparison with Similar Compounds

Uniqueness: 6-O-Propynyl-2’-deoxyguanosine is unique due to its specific modification at the 6-O position, which allows for selective labeling of guanine residues in DNA. This specificity makes it particularly useful in studying mitochondrial DNA and viral replication .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(2R,5R)-5-(2-amino-6-prop-2-ynoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7?,8-,9-/m1/s1

InChI Key

XUNGDRIVNXQGHG-CFCGPWAMSA-N

Isomeric SMILES

C#CCOC1=NC(=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O)N

Canonical SMILES

C#CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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